6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione
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Overview
Description
6,7-Dichloro-3-oxabicyclo[320]heptane-2,4-dione is a chemical compound with the molecular formula C6H4Cl2O3 It is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclopentane ring, with two chlorine atoms attached at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the reaction of maleic anhydride with a chlorinated cyclopentadiene derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include reduced bicyclic compounds with altered ring structures.
Scientific Research Applications
6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione: A similar bicyclic compound without the chlorine atoms.
6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione: A closely related compound with slight structural variations.
Uniqueness
This compound is unique due to the presence of chlorine atoms at the 6 and 7 positions, which significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from other similar bicyclic compounds and contributes to its specific properties and uses.
Properties
CAS No. |
89361-81-9 |
---|---|
Molecular Formula |
C6H4Cl2O3 |
Molecular Weight |
195.00 g/mol |
IUPAC Name |
6,7-dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C6H4Cl2O3/c7-3-1-2(4(3)8)6(10)11-5(1)9/h1-4H |
InChI Key |
SVWYPMPUZSZFRO-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(C1Cl)Cl)C(=O)OC2=O |
Origin of Product |
United States |
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